Ethyl 1-ethylpiperidine-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 185.27 g/mol. This compound is classified as an ethyl ester of piperidine-4-carboxylic acid, which belongs to the broader category of piperidine derivatives. Its structure features a piperidine ring substituted with an ethyl group and a carboxylate functional group, making it of interest in various chemical synthesis applications.
Ethyl 1-ethylpiperidine-4-carboxylate can be sourced from various chemical suppliers, including Matrix Scientific and Sigma-Aldrich. It is categorized under organic compounds, specifically as an alkaloid derivative due to the presence of the piperidine ring. The compound is also listed in chemical databases such as PubChem, where it is identified by its CAS number 24252-38-8 and has been studied for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of ethyl 1-ethylpiperidine-4-carboxylate can be achieved through several methods, primarily involving the reaction of piperidine derivatives with ethyl chloroacetate or similar reagents. One common approach involves the following steps:
The reactions generally require specific conditions such as temperature control and the use of solvents like dimethylformamide or acetonitrile to enhance yields and purity. The use of catalysts may also be employed to optimize reaction rates .
Ethyl 1-ethylpiperidine-4-carboxylate features a piperidine ring that adopts a chair conformation. The presence of substituents affects its spatial arrangement, leading to potential conformational isomers.
The compound's structural data can be represented as follows:
Ethyl 1-ethylpiperidine-4-carboxylate can participate in various chemical reactions typical for esters and amines:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., acids for hydrolysis) to drive the reaction efficiently .
In biological contexts, compounds like ethyl 1-ethylpiperidine-4-carboxylate may exhibit pharmacological activities through interactions with neurotransmitter systems, particularly those involving acetylcholine or dopamine receptors. The mechanism typically involves:
Research into similar compounds suggests potential applications in treating neurological disorders due to their ability to modulate neurotransmitter activity .
Relevant data indicates that the compound exhibits irritant properties upon contact with skin or mucous membranes, necessitating appropriate safety measures during handling .
Ethyl 1-ethylpiperidine-4-carboxylate has several scientific uses:
Palladium-catalyzed α-arylation enables direct functionalization of piperidine esters at the α-carbon, bypassing traditional multistep sequences. This method couples ethyl piperidine-4-carboxylate derivatives with aryl halides using specialized Pd catalysts (e.g., Pd-5 with AgBF₄) to generate electrophilic cationic Pd species. These catalysts overcome inherent challenges in small-ring ester coupling, such as competitive Claisen condensation and enolate instability. Under optimized conditions (toluene, 65°C, LiNCy₂ base), aryl bromides with electron-donating (e.g., morpholine) or electron-withdrawing groups (e.g., amides) achieve >90% yield in C–C bond formation [4] [7]. Notably, cyclopropyl and cyclobutyl esters exhibit distinct reactivity due to ring strain: cyclopropyl esters require tert-butyl ester protection to suppress condensation, while cyclobutyl esters benefit from silyl ketene acetal intermediates [4].
Table 1: Catalyst Screening for α-Arylation of Ethyl Piperidine-4-carboxylate
Pd Precursor | Ligand | Additive | Yield (%) | Key Side Reaction |
---|---|---|---|---|
Pd(OAc)₂ | XPhos | None | 38 | Claisen condensation |
Pd-5 | tBuXPhos | AgBF₄ | 99 | Minimal condensation |
Pd₂(dba)₃ | QPhos | NaOtBu | 63 | Enolate decomposition |
Heteroaryl electrophiles (e.g., bromothiophenes, bromopyridines) are tolerated, expanding access to biaryl-functionalized piperidines critical for pharmaceutical intermediates [4].
Stereoselective installation of the 1-ethyl group requires strategies to manage conformational flexibility. α-Arylated piperidine enecarbamates undergo highly diastereoselective carbolithiation (dr >20:1) with alkyl lithium nucleophiles. Computational studies (DFT, B3LYP/6-31G(d)) reveal that the syn-lithiated intermediate is stabilized by 8 kcal/mol versus the anti isomer due to chelation between lithium and the Boc carbonyl [8]. Substituents at C4 or C6 dictate stereochemical outcomes:
Table 2: Diastereoselectivity in Carbolithiation of Piperidine Enecarbamates
Substrate | C2 Substituent | Nucleophile | Product | dr | Configuration |
---|---|---|---|---|---|
7a | Phenyl | n-BuLi | 9aA | >20:1 | 2,3-anti |
7i | m-MeO-phenyl | t-BuLi | 9iC | >20:1 | 2,3,4-all-anti |
7k | 2-Naphthyl | sec-BuLi | 9kA | 15:1 | 2,6-trans |
Electron-deficient aryl groups (e.g., m-Cl-phenyl) enhance carbolithiation efficiency by stabilizing the incipient carbanion, while electron-rich arenes promote Boc addition side reactions [8].
Tertiary amine protection during ester alkylation prevents undesired quaternization. Key approaches include:
Table 3: Protecting Group Performance in Piperidine Alkylation
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility with Ethylation | Yield (%) |
---|---|---|---|---|
Carbamate (extrusive) | CDI/alcohol | TMSI/K₂CO₃/H₂O | Excellent | 65–87 |
N-oxide | mCPBA | Zn/AcOH | Moderate (pH-sensitive) | 70–82 |
Cbz | CbzCl/Base | Pd-C/H₂ | Good | 75–90 |
Carbamate strategies tolerate esters, olefins, and halides, enabling late-stage diversification [5] [9].
Solution-Phase Synthesis
Solid-Phase Synthesis
Table 4: Synthesis Approach Metrics for Ethyl 1-Ethylpiperidine-4-carboxylate
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | Multi-gram | Milligram |
Purification | Chromatography | Filtration |
Yield (over 3 steps) | 65–75% | 40–55% |
Key Limitation | Epimerization risk | Resin loading |
Hybrid approaches use soluble polymer supports (e.g., PEG) to combine solution-phase flexibility with solid-phase purification [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1